molecular formula C21H20F2N4O3S B6569330 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 921846-55-1

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B6569330
CAS No.: 921846-55-1
M. Wt: 446.5 g/mol
InChI Key: XMBHIMMOKLPOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide (IUPAC name, molecular formula: C₂₁H₂₁F₂N₅O₃S, molecular weight: 461.50 g/mol) is a structurally complex imidazole derivative. Key features include:

  • A hydroxymethyl group at position 5 of the imidazole ring, enhancing hydrophilicity.
  • A sulfanyl-acetamide bridge linking the imidazole core to a 2,4-difluorophenyl group, which improves metabolic stability and bioavailability via fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

N-benzyl-2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c22-15-6-7-18(17(23)8-15)26-20(30)13-31-21-25-10-16(12-28)27(21)11-19(29)24-9-14-4-2-1-3-5-14/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBHIMMOKLPOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Compound Name/Identifier Key Substituents Molecular Weight (g/mol) Functional Impact Evidence Source
Target Compound Hydroxymethyl, benzylcarbamoyl methyl, 2,4-difluorophenyl 461.50 Enhanced solubility (hydroxymethyl), metabolic stability (fluorine), binding affinity (benzylcarbamoyl)
N-[1-(2-Chlorophenyl)-... () Chlorophenyl, nitro, phenylsulfonylmethyl ~480 (estimated) Electron-withdrawing nitro group may reduce solubility; chlorophenyl increases lipophilicity
5-Hydrosulfonyl-benzo[d]imidazol-2(3H)-one derivatives () Hydrosulfonyl, benzyl/alkyl groups 300–400 (varies) Strong electron-withdrawing sulfonyl group enhances reactivity but may limit bioavailability
10VP91 () Cyclohexyl, trimethylbicycloheptane ~450 (estimated) Bulky bicyclic moiety improves target selectivity but complicates synthesis

Key Observations:

  • The hydroxymethyl group in the target compound distinguishes it from nitro () or sulfonyl () analogs, likely improving aqueous solubility and reducing toxicity.
  • The 2,4-difluorophenyl group offers superior metabolic stability compared to chlorophenyl () or non-halogenated aryl groups.

Pharmacological Implications

While biological data for the target compound is unavailable, structural comparisons suggest:

  • Antitumor Potential: Analogous to ’s hydrosulfonyl-benzimidazolones, the target’s imidazole core and fluorinated aryl group may enhance DNA intercalation or kinase inhibition .
  • Improved Pharmacokinetics: The hydroxymethyl and fluorine substituents likely reduce CYP450-mediated metabolism compared to nitro-containing analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.